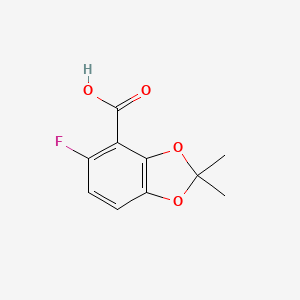![molecular formula C21H26N2O6S B8637682 2-[[(4-Methylphenyl)sulfonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid](/img/structure/B8637682.png)
2-[[(4-Methylphenyl)sulfonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid
Overview
Description
2-[[(4-Methylphenyl)sulfonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid, also known as Nα-tosyl-L-lysine, is a derivative of the amino acid lysine. It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the amino group of lysine. This compound is widely used in peptide synthesis and as a building block in the preparation of various bioactive peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4-Methylphenyl)sulfonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid typically involves the protection of the amino group of lysine with a tosyl group. This can be achieved through the reaction of lysine with tosyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the tosylation process.
Chemical Reactions Analysis
Types of Reactions
2-[[(4-Methylphenyl)sulfonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to remove the tosyl group.
Oxidation and Reduction: this compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: The major products are derivatives of lysine with different functional groups replacing the tosyl group.
Hydrolysis: The primary product is lysine, with the tosyl group removed.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
2-[[(4-Methylphenyl)sulfonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and proteins. It is also employed in the study of enzyme mechanisms and protein-ligand interactions.
Biology: The compound is used in the preparation of bioactive peptides that can modulate biological processes. It is also utilized in the study of protein structure and function.
Medicine: this compound is involved in the development of peptide-based drugs and therapeutic agents. It is used in the synthesis of peptide vaccines and diagnostic tools.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical synthesis.
Mechanism of Action
The mechanism of action of 2-[[(4-Methylphenyl)sulfonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid involves its interaction with enzymes and proteins. The tosyl group can act as a protecting group, preventing unwanted reactions at the amino group of lysine. This allows for selective modification of other functional groups in the molecule. The compound can also interact with active sites of enzymes, modulating their activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tos-Gly-Pro-Lys-AMC: A fluorogenic peptide substrate used in enzyme assays.
Pentachlorophenyl and 2,4,5-trichlorophenyl esters of gly-lys(Nɛ-tos)-lys(Nɛ-tos): Used in the synthesis of polypeptides with regular structures.
Uniqueness
2-[[(4-Methylphenyl)sulfonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid is unique due to its specific structure and reactivity. The presence of the tosyl group provides a versatile handle for chemical modifications, making it a valuable tool in peptide synthesis. Its ability to protect the amino group of lysine while allowing selective reactions at other sites sets it apart from other similar compounds.
Properties
Molecular Formula |
C21H26N2O6S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C21H26N2O6S/c1-16-10-12-18(13-11-16)30(27,28)23-19(20(24)25)9-5-6-14-22-21(26)29-15-17-7-3-2-4-8-17/h2-4,7-8,10-13,19,23H,5-6,9,14-15H2,1H3,(H,22,26)(H,24,25) |
InChI Key |
XSWGRGGVKUEBSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(2-Chloroethyl)(methyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B8637628.png)




![tert-butyl N-[(4S)-3-oxo-2,3,4,5-tetrahydro-1H-2-benzazepin-4-yl]carbamate](/img/structure/B8637675.png)

![Methyl 3-{[4-(methylsulfanyl)phenyl]methyl}pyridine-4-carboxylate](/img/structure/B8637700.png)


